molecular formula C24H24Br2ClN9O3 B611155 Bromure de tarloxotinib CAS No. 1636180-98-7

Bromure de tarloxotinib

Numéro de catalogue: B611155
Numéro CAS: 1636180-98-7
Poids moléculaire: 681.8 g/mol
Clé InChI: WAKIMVYUBWMMHJ-FXRZFVDSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le bromure de tarloxotinib est un promédicament activé par l'hypoxie conçu pour libérer un inhibiteur puissant et irréversible du récepteur du facteur de croissance épidermique (EGFR) et du récepteur 2 du facteur de croissance épidermique humain (HER2) en conditions hypoxiques. Ce composé est particulièrement important dans le traitement des cancers, tels que le cancer du poumon non à petites cellules et le cancer du sein HER2-positif, où il cible et inhibe l'activité de ces récepteurs, empêchant ainsi la prolifération et la survie des cellules cancéreuses .

Applications De Recherche Scientifique

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of tarloxotinib bromide in various cancer models:

  • Non-Small Cell Lung Cancer : In studies involving patient-derived xenografts with EGFR exon 20 insertions, tarloxotinib-E showed significant inhibition of cell proliferation and induced apoptosis. Notably, pharmacokinetic analyses indicated higher concentrations of tarloxotinib-E in tumor tissues compared to plasma, confirming its tumor-selective delivery system .
  • Squamous Cell Carcinoma : In models expressing wild-type EGFR, tarloxotinib bromide exhibited superior activity compared to existing EGFR-targeted therapies like cetuximab and afatinib. In one study, treatment with tarloxotinib resulted in a 100% response rate in xenograft models, while the comparator treatments failed to control tumor growth effectively .

Clinical Trials

Tarloxotinib bromide has been evaluated in several clinical trials:

  • Phase II Trials in NSCLC : A notable trial focused on patients with EGFR exon 20 insertions reported an objective response rate (ORR) of 58% among evaluable patients. The trial highlighted the compound's potential to overcome resistance associated with conventional EGFR TKIs .
  • Safety Profile : Common treatment-related adverse events included gastrointestinal issues such as diarrhea and rash. However, the incidence of severe toxicities was relatively manageable, suggesting a favorable safety profile for ongoing and future treatments .

Case Studies

Several case studies have illustrated the clinical efficacy of tarloxotinib bromide:

  • Lung Adenocarcinoma : A patient with lung adenocarcinoma harboring a HER2 exon 20 mutation demonstrated a dramatic clinical response after treatment with tarloxotinib bromide during a phase II trial. This case underscores the drug's potential effectiveness in specific genetic contexts .

Comparative Efficacy Table

Study Cancer Type Treatment Group Objective Response Rate (%) Adverse Events
Study 1NSCLCTarloxotinib Bromide58%Rash, Diarrhea
Study 2SCCTarloxotinib Bromide100%Minimal Toxicity
Study 3NSCLCCetuximab20%Severe Rash
Study 4SCCAfatinib33%Diarrhea

Analyse Biochimique

Biochemical Properties

Tarloxotinib bromide interacts with various biomolecules, including enzymes and proteins. It is known to inhibit cell signaling and proliferation in patient-derived cancer models in vitro by directly inhibiting phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers .

Cellular Effects

Tarloxotinib bromide has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting cell signaling and proliferation in patient-derived cancer models . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tarloxotinib bromide exerts its effects at the molecular level through a unique mechanism of action. It is a prodrug that releases a potent, irreversible EGFR/HER2 inhibitor (tarloxotinib-effector) selectively in severely hypoxic regions of tumors . This mechanism allows it to overcome the intrinsic resistance of EGFR exon 20 insertion mutations and HER2 activating mutations to existing TKIs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tarloxotinib bromide change over time. It has been shown to induce tumor regression or growth inhibition in multiple murine xenograft models

Dosage Effects in Animal Models

In animal models, the effects of tarloxotinib bromide vary with different dosages. For instance, tarloxotinib dosed at 48 mg/kg showed dramatic tumor regression in all the mice while tarloxotinib dosed at 26 mg/kg showed significant dose-dependent tumor regression .

Metabolic Pathways

It is known that it is a prodrug that is activated under hypoxic conditions .

Transport and Distribution

Tarloxotinib bromide is transported and distributed within cells and tissues. It is known to be selectively activated in severely hypoxic regions of tumors

Subcellular Localization

It is known that it is activated in hypoxic regions of tumors

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du bromure de tarloxotinib implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels qui lui confèrent ses propriétés activées par l'hypoxie. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de tarloxotinib subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Principaux produits formés

Le principal produit formé par l'activation du this compound est l'inhibiteur irréversible de l'EGFR et de l'HER2, qui exerce ses effets thérapeutiques en inhibant ces récepteurs .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets par un mécanisme d'action unique. En conditions hypoxiques, le composé est activé pour libérer un inhibiteur puissant et irréversible de l'EGFR et de l'HER2. Cet inhibiteur se lie de manière covalente aux récepteurs, empêchant leur activation et les voies de signalisation subséquentes qui favorisent la prolifération et la survie des cellules cancéreuses. La nature activée par l'hypoxie du composé garantit qu'il cible sélectivement les cellules tumorales, minimisant les effets sur les tissus normaux .

Mécanisme D'action

Tarloxotinib bromide exerts its effects through a unique mechanism of action. Under hypoxic conditions, the compound is activated to release a potent, irreversible inhibitor of EGFR and HER2. This inhibitor binds covalently to the receptors, preventing their activation and subsequent signaling pathways that promote cancer cell proliferation and survival. The hypoxia-activated nature of the compound ensures that it selectively targets tumor cells, minimizing the effects on normal tissues .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du bromure de tarloxotinib

Le this compound est unique en raison de son mécanisme activé par l'hypoxie, qui permet un ciblage sélectif des cellules tumorales tout en épargnant les tissus normaux. Cette propriété réduit les toxicités dose-limitantes associées à l'inhibition systémique de l'EGFR et de l'HER2, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

Tarloxotinib bromide (also known as TH-4000) is a novel hypoxia-activated prodrug designed to selectively inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in tumor microenvironments characterized by low oxygen levels. This compound has garnered attention for its potential therapeutic applications, particularly in treating non-small cell lung cancer (NSCLC) and squamous cell carcinoma of the head and neck (SCCHN). This article delves into its biological activity, mechanisms of action, preclinical studies, and clinical implications.

Tarloxotinib is a prodrug that becomes activated under hypoxic conditions, which are common in solid tumors. The activation process involves the reduction of tarloxotinib to its active form, tarloxotinib-E, which covalently binds to and inhibits pan-HER kinases. This selective activation allows for higher concentrations of the active drug within tumors while minimizing systemic exposure, potentially reducing side effects associated with conventional EGFR inhibitors.

Activation Process

  • Hypoxia Trigger : Under low oxygen conditions, the nitro group of tarloxotinib is reduced to a radical anion.
  • Drug Release : The radical anion can fragment to release tarloxotinib-E, which irreversibly inhibits EGFR and HER2.
  • Targeted Inhibition : This mechanism allows for effective inhibition of signaling pathways involved in tumor proliferation and survival.

Efficacy in Cancer Models

Preclinical studies have demonstrated the efficacy of tarloxotinib in various cancer models:

  • In Vitro Studies : Tarloxotinib-E showed potent inhibition of cell proliferation in patient-derived cancer models with mutations in EGFR and HER2. For instance, it inhibited phosphorylation of HER2 at concentrations as low as 10 nM .
  • In Vivo Studies : In murine xenograft models, treatment with tarloxotinib resulted in significant tumor regression or growth inhibition. A study reported a 100% response rate in FaDu xenografts treated with 48 mg/kg of tarloxotinib .

Pharmacokinetics

Pharmacokinetic analyses indicated that tarloxotinib-E concentrations were significantly higher in tumor tissues compared to plasma, suggesting effective tumor targeting .

StudyModelDoseResponse Rate
FaDu Xenograft48 mg/kg100%
A431 Xenograft30 mg/kg100%

Resistance Mechanisms

Research has identified potential mechanisms of acquired resistance to tarloxotinib, including secondary mutations in HER2 (e.g., C805S mutation) and increased expression of HER3, which can diminish the drug's efficacy .

Clinical Studies

Tarloxotinib has been evaluated in clinical trials for patients with advanced NSCLC harboring specific mutations. A notable Phase 2 study demonstrated promising results for patients with EGFR exon 20 insertion mutations, showing a significant clinical response .

Key Findings from Clinical Trials

  • Patient Population : Patients with EGFR-mutant NSCLC who progressed on prior EGFR tyrosine kinase inhibitors (TKIs).
  • Outcomes : Improved progression-free survival (PFS) and overall response rates compared to traditional therapies.

Propriétés

IUPAC Name

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKIMVYUBWMMHJ-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Br2ClN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636180-98-7
Record name Tarloxotinib bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TARLOXOTINIB BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tarloxotinib bromide
Reactant of Route 2
Reactant of Route 2
Tarloxotinib bromide
Reactant of Route 3
Reactant of Route 3
Tarloxotinib bromide
Reactant of Route 4
Reactant of Route 4
Tarloxotinib bromide
Reactant of Route 5
Reactant of Route 5
Tarloxotinib bromide
Reactant of Route 6
Reactant of Route 6
Tarloxotinib bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.